molecular formula C22H25NO6 B11149711 N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

Cat. No.: B11149711
M. Wt: 399.4 g/mol
InChI Key: CNCAXSLWXNJBBF-UHFFFAOYSA-N
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Description

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a complex organic compound with a unique structure that combines elements of furochromen and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine typically involves multiple stepsThe final step involves the coupling of the furochromen derivative with beta-alanine under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is unique due to its combination of the furochromen core with beta-alanine. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

3-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C22H25NO6/c1-12-13(5-6-19(24)23-8-7-20(25)26)21(27)29-18-10-17-15(9-14(12)18)16(11-28-17)22(2,3)4/h9-11H,5-8H2,1-4H3,(H,23,24)(H,25,26)

InChI Key

CNCAXSLWXNJBBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCC(=O)O

Origin of Product

United States

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